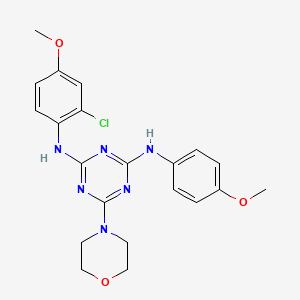

3-(5-溴呋喃-2-甲酰胺)-N-(3-氟苯基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

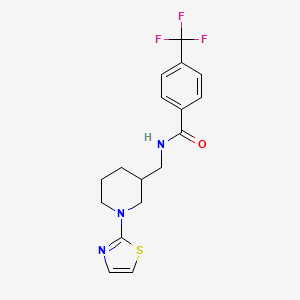

The compound "3-(5-bromofuran-2-carboxamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. Benzofuran derivatives are known to be core components in a variety of biologically active compounds, including approved drugs, and have been the subject of extensive research due to their diverse therapeutic potential .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by functionalization at various positions on the ring. For example, N-(4-bromophenyl)furan-2-carboxamide, a related compound, was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding excellent results . The carboxamide group can then be further arylated using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to afford various analogues . Similarly, the synthesis of benzofuran carboxamide-benzylpyridinium salts involves a multi-step process starting from salicylaldehyde derivatives, indicating the complexity and versatility of synthetic routes available for such compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of the benzofuran ring, which can engage in various intermolecular interactions. For instance, the crystal structures of related N-phenylbenzamides have shown that the dihedral angles between the benzene rings can vary significantly, influencing the overall molecular conformation . Additionally, the presence of halogen atoms, such as bromine, can introduce additional interactions like halogen bonding, which can affect the crystal packing and stability of the compounds .

Chemical Reactions Analysis

Benzofuran derivatives can participate in a variety of chemical reactions, particularly those involving their functional groups. The carboxamide moiety is a versatile functional group that can undergo further chemical transformations, such as amidation or coupling reactions, to yield a diverse array of products . The halogen atoms present in the molecule, such as bromine, can also be utilized in various substitution reactions to introduce different substituents, which can significantly alter the chemical and biological properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the substituents attached to the benzofuran ring. The introduction of various functional groups can modulate properties such as solubility, melting point, and stability. For example, the introduction of halogen atoms can increase the lipophilicity of the molecule, which can have implications for its biological activity and pharmacokinetics . Additionally, the presence of multiple aromatic rings and heteroatoms can affect the molecule's electronic properties and its ability to engage in pi-pi interactions and hydrogen bonding .

科学研究应用

药代动力学和药效学

苯并呋喃衍生物因其药代动力学和药效学特性而闻名。具体来说,苯并呋喃化合物具有与常见的非法药物如苯丙胺和3,4-亚甲二氧基甲基苯丙胺 (MDMA) 相当的临床效果。这使苯并呋喃衍生物成为潜在物质,可根据临床效果而不是所涉及的具体药物来进行毒性管理和治疗指南 (Nugteren-van Lonkhuyzen 等人,2015 年)。

合成和工业应用

2-氟-4-溴联苯是一种衍生物,已被强调为某些药物制造中的关键中间体。该化合物展示了苯并呋喃衍生物在工业应用中的用途,包括合成非甾体抗炎和镇痛材料。尽管存在合成挑战,但最近的研究改进了大规模生产的实用方法 (Qiu 等人,2009 年)。

生物活性及药用

苯并呋喃是各种生物活性杂环中的核心单元,具有广泛的生物活性。最近的发展突出了它们作为针对多种疾病、病毒、真菌、微生物和酶的抑制剂的作用。这些衍生物已在药物、农业和聚合物中显示出有效的应用。值得注意的是,苯并呋喃核存在于许多具有生物活性的天然和合成化合物中,与参考药物相比,具有显着的治疗活性 (Dawood,2019 年)。

苯并呋喃在药物发现中的作用

苯并呋喃化合物由于其强大的生物活性,如抗肿瘤、抗菌、抗氧化和抗病毒活性,一直是药物发现的重点。苯并呋喃环的构建已经看到新的方法,促进了复杂苯并呋喃化合物的合成,为新的治疗药物铺平了道路 (Miao 等人,2019 年)。

超分子化学和生物医学应用

苯并呋喃及其衍生物(如苯-1,3,5-三甲酰胺 (BTA))已成为包括超分子化学和生物医学应用在内的各个科学学科中不可或缺的一部分。这些化合物的自组装行为导致了从纳米技术到聚合物加工和生物医学应用的各种应用,展示了它们的多功能性和未来发展的潜力 (Cantekin 等人,2012 年)。

抗菌剂

苯并呋喃衍生物已被确定为开发新型抗菌剂的合适结构。它们具有独特的结构特征和广泛的生物活性,使其成为药物发现领域的特权结构,尤其是在对抗微生物疾病方面 (Hiremathad 等人,2015 年)。

属性

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrFN2O4/c21-16-9-8-15(27-16)19(25)24-17-13-6-1-2-7-14(13)28-18(17)20(26)23-12-5-3-4-11(22)10-12/h1-10H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBOFLBZXSPSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-bromofuran-2-carboxamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

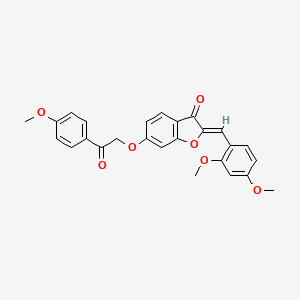

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)

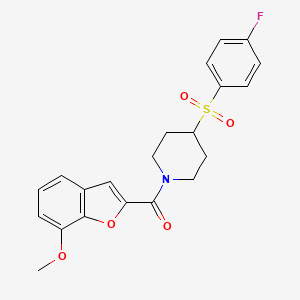

![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)

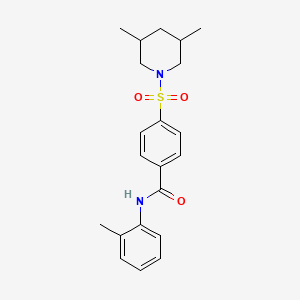

![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

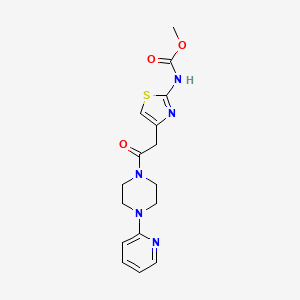

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)